

# N-Nitroso-meglumine: A Technical Guide on Genotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | N-Nitroso-meglumine |           |
| Cat. No.:            | B13415366           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Nitroso-meglumine**, a potential nitrosamine impurity in pharmaceutical products containing meglumine, has come under regulatory scrutiny due to the well-established carcinogenic potential of the N-nitrosamine class of compounds.[1] Meglumine is a common excipient used to enhance the solubility and stability of active pharmaceutical ingredients.[1] The formation of **N-Nitroso-meglumine** can occur when meglumine, a secondary amine, reacts with nitrosating agents.[1] This guide provides a comprehensive overview of the available information regarding the genotoxicity of **N-Nitroso-meglumine**, outlines standard experimental protocols for its assessment, and discusses the current regulatory landscape.

Chemical Identity of N-Nitroso-meglumine



| Property          | Value                                                                                                                 |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-<br>pentahydroxyhexyl)nitrous amide; 1-Deoxy-1-<br>(methylnitrosamino)-D-glucitol |
| CAS Number        | 10356-92-0[1]                                                                                                         |
| Molecular Formula | C7H16N2O6[1]                                                                                                          |
| Molecular Weight  | 224.21 g/mol [1]                                                                                                      |
| Structure         | (Image of the chemical structure of N-Nitroso-<br>meglumine would be placed here in a full<br>whitepaper)             |

## **Regulatory Framework and Acceptable Intake Limits**

Regulatory agencies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety.[1][2]

The AI limits for **N-Nitroso-meglumine** differ between these two major regulatory bodies, reflecting different approaches to risk assessment in the absence of publicly available, compound-specific carcinogenicity data.

| Regulatory Agency                          | Acceptable Intake (AI)<br>Limit | Basis for Limit                                                                                                                                                |
|--------------------------------------------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| European Medicines Agency<br>(EMA)         | 1500 ng/day[3][4][5]            | Likely based on a negative result in a bacterial reverse mutation (Ames) test.[4]                                                                              |
| U.S. Food and Drug<br>Administration (FDA) | 100 ng/day[6]                   | Categorized as a Potency Category 2 Nitrosamine Drug Substance-Related Impurity (NDSRI), based on structure- activity relationship (SAR) considerations.[6][7] |



The higher AI limit set by the EMA suggests that **N-Nitroso-meglumine** is likely not mutagenic in the Ames test. The more conservative limit from the FDA is based on a potency categorization approach that considers the structural alerts of the molecule.

## **Standard Genotoxicity Assessment Workflow**

The evaluation of a compound's genotoxic potential typically follows a tiered approach, starting with in vitro assays and proceeding to in vivo studies if necessary. The following diagram illustrates a standard workflow for assessing the genotoxicity of a nitrosamine impurity like **N-Nitroso-meglumine**.





Click to download full resolution via product page

Caption: A typical workflow for assessing the genotoxicity of a nitrosamine impurity.



## **Experimental Protocols for Key Genotoxicity Assays**

While specific experimental data for **N-Nitroso-meglumine** is not publicly available, the following are detailed methodologies for the standard assays that would be used for its evaluation.

### **Bacterial Reverse Mutation Assay (Ames Test)**

This assay is designed to detect point mutations (base substitutions and frameshifts) induced by a chemical.

- Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are exposed to the test substance. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine- or tryptophan-deficient medium.
- Methodology (OECD 471):
  - Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535,
     TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
  - Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat or hamster liver) to mimic mammalian metabolism, as many nitrosamines are indirect mutagens.
  - Procedure:
    - Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
    - Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated. This method is often more sensitive for detecting nitrosamines.
  - Dose Levels: A preliminary toxicity test determines the appropriate concentration range. At least five different analyzable concentrations of the test substance are used.



- Controls: A vehicle control and positive controls (known mutagens for each strain with and without S9) are run concurrently.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies and/or a reproducible increase at one or more concentrations.

### In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity).

- Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division.
- Methodology (OECD 487):
  - Cell Lines: Human lymphocytes or established cell lines like CHO, V79, TK6, or L5178Y are used.
  - Metabolic Activation: The test is conducted with and without an S9 fraction.
  - Procedure:
    - Cells are exposed to the test substance for a short period (3-6 hours) with and without
       S9, and for a longer period (1.5-2 normal cell cycles) without
       S9.
    - Cytokinesis is often blocked using cytochalasin B to allow for the identification of cells that have completed one mitotic division (binucleated cells).
  - Dose Levels: A range of concentrations is tested, with the highest concentration inducing significant cytotoxicity.
  - o Controls: Vehicle and positive controls (a clastogen and an aneugen) are included.



- Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
- Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

### In Vivo Mammalian Erythrocyte Micronucleus Test

This assay assesses genotoxicity in a whole animal model, accounting for in vivo metabolism, pharmacokinetics, and DNA repair.

- Principle: The test detects damage to the chromosomes or mitotic apparatus of erythroblasts in the bone marrow by analyzing the frequency of micronucleated immature erythrocytes.
- Methodology (OECD 474):
  - o Animal Model: Typically, mice or rats are used.
  - Administration: The test substance is administered via a relevant route of exposure, usually once or twice.
  - Dose Levels: At least three dose levels are used, up to a maximum of 2000 mg/kg, with the highest dose showing some evidence of toxicity.
  - Controls: Vehicle and positive controls are used.
  - Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment (e.g., 24 and 48 hours).
  - Slide Preparation and Analysis: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 4000 immature erythrocytes per animal are scored for micronuclei.
  - Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated immature erythrocytes in treated animals indicates a positive result.



# Signaling Pathways and Logical Relationships in Genotoxicity Assessment

The following diagram illustrates the logical flow of how genotoxicity data influences the regulatory classification and acceptable intake limits for a nitrosamine impurity.



Click to download full resolution via product page

Caption: Logical flow from genotoxicity data to regulatory acceptable intake (AI) limits.

### Conclusion



Direct, publicly available quantitative data on the genotoxicity of **N-Nitroso-meglumine** is currently lacking. However, based on the established regulatory acceptable intake limits, an inference about its genotoxic potential can be made. The EMA's AI of 1500 ng/day strongly suggests that **N-Nitroso-meglumine** is not mutagenic in the bacterial reverse mutation assay. [4][5] The FDA's more conservative AI of 100 ng/day is based on a structure-activity relationship potency categorization.[6] For a definitive conclusion, the results of a standard battery of genotoxicity tests, including an Ames test and an in vitro micronucleus assay, would be required. In the absence of such data, drug developers and manufacturers should adhere to the regulatory limits and consider the development of sensitive analytical methods for the detection and quantification of this potential impurity in meglumine-containing pharmaceutical products.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. EMA Q&A Appendix 1 update posted on Feb. 26, 2024 Limits of Nitrosamines -Nitrosamines Exchange [nitrosamines.usp.org]
- 5. asianpubs.org [asianpubs.org]
- 6. veeprho.com [veeprho.com]
- 7. scribd.com [scribd.com]
- To cite this document: BenchChem. [N-Nitroso-meglumine: A Technical Guide on Genotoxicity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13415366#genotoxicity-of-n-nitroso-meglumine]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com